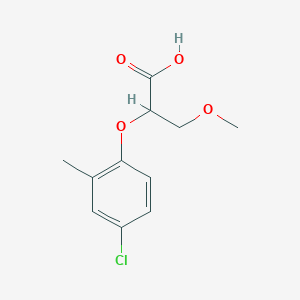

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-chloro-2-methylphenoxy)-3-methoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO4/c1-7-5-8(12)3-4-9(7)16-10(6-15-2)11(13)14/h3-5,10H,6H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWSBLWJEYJZDMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(COC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid typically involves the etherification of 4-chloro-2-methylphenol with a suitable alkylating agent, followed by the introduction of the methoxypropanoic acid group. One common method involves the reaction of 4-chloro-2-methylphenol with 3-methoxypropanoic acid in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. For example, the use of phase-transfer catalysts can facilitate the etherification reaction, while high-throughput screening can identify the most effective reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives. Substitution reactions can result in a variety of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is particularly useful in producing various herbicides and agrochemicals. The synthesis typically involves etherification of 4-chloro-2-methylphenol with suitable alkylating agents under controlled conditions to yield the desired product efficiently.

| Synthesis Method | Reagents | Conditions | Yield |

|---|---|---|---|

| Etherification | 4-chloro-2-methylphenol, 3-methoxypropanoic acid | Reflux with base (e.g., sodium hydroxide) | High |

Biological Research

Herbicide Activity

Research indicates that 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid exhibits herbicidal properties, similar to its analogs. It selectively targets broadleaf weeds while being less harmful to cereal crops. Studies have demonstrated its effectiveness in controlling dicotyledonous weeds in agricultural settings .

Cellular Effects

The compound has been shown to influence cellular functions, impacting signaling pathways and gene expression. Its metabolic pathways have been studied using microbial models such as Alcaligenes eutrophus, which can degrade this compound, providing insights into its environmental impact and biodegradability.

Medical Applications

Therapeutic Potential

Ongoing research is investigating the potential therapeutic applications of this compound, particularly its anti-inflammatory and anticancer properties. Initial studies suggest that it may modulate inflammatory responses and exhibit cytotoxic effects against certain cancer cell lines.

| Potential Application | Target Condition | Research Status |

|---|---|---|

| Anti-inflammatory | Inflammatory diseases | Under investigation |

| Anticancer | Various cancers | Preliminary studies |

Industrial Use

Agrochemical Development

In the agrochemical industry, this compound is utilized for developing new herbicides and plant growth regulators. Its role as a precursor in synthesizing other phenoxy compounds enhances its value in agricultural formulations .

Case Studies

-

Herbicide Efficacy Study

A field study conducted on the efficacy of this compound demonstrated significant control over common broadleaf weeds in wheat crops. The study highlighted its selective action and minimal impact on surrounding flora. -

Biodegradation Research

A laboratory analysis focused on the biodegradation of this compound by Alcaligenes eutrophus revealed that it could be metabolized effectively, suggesting a potential for environmental remediation strategies involving this herbicide.

Wirkmechanismus

The mechanism of action of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid involves its interaction with specific molecular targets and pathways. As a phenoxy acid, it may act as a synthetic auxin, mimicking the action of natural plant hormones. This can lead to uncontrolled growth and eventual death of target plants, making it an effective herbicide. The compound’s interaction with cellular receptors and enzymes is crucial for its biological activity.

Vergleich Mit ähnlichen Verbindungen

Mecoprop (2-(4-Chloro-2-methylphenoxy)propionic acid)

Structural Differences: Mecoprop lacks the 3-methoxy group on the propanoic acid chain present in the target compound. Functional Implications:

- Herbicidal Activity : Mecoprop is a widely used auxin-mimic herbicide, targeting broadleaf weeds by disrupting plant growth regulation . The absence of the methoxy group in mecoprop may enhance its mobility within plant tissues compared to the target compound.

- Physicochemical Properties: Mecoprop’s log P (octanol-water partition coefficient) is ~3.0, indicating moderate lipophilicity . The methoxy group in the target compound may increase polarity, reducing log P and affecting soil adsorption or solubility.

Dichlorprop (2-(2,4-Dichlorophenoxy)propionic acid)

Structural Differences: Dichlorprop has two chlorine substituents on the phenoxy ring instead of one chlorine and one methyl group. Functional Implications:

- Selectivity: Dichlorprop’s dual chlorine substituents enhance its herbicidal potency against resistant weeds compared to monosubstituted analogs . The methyl group in the target compound may reduce steric hindrance, improving binding to auxin receptors.

- Environmental Persistence : Dichlorprop’s higher chlorine content increases environmental persistence, whereas the methyl group in the target compound could facilitate faster degradation .

MCPA (4-Chloro-2-methylphenoxyacetic acid)

Structural Differences: MCPA has a shorter acetic acid chain instead of propanoic acid. Functional Implications:

- Bioavailability: The shorter chain in MCPA improves systemic movement in plants, making it effective at lower concentrations . The propanoic acid chain in the target compound may reduce translocation efficiency.

- Synthesis : MCPA’s synthesis avoids the complexity of introducing a methoxy group, as seen in the target compound’s structure .

3-(4-Chloro-2-methoxyphenoxy)propanoic Acid

Structural Differences: This analog places the methoxy group on the phenoxy ring rather than the propanoic acid chain . Functional Implications:

- Receptor Binding : The methoxy group’s position on the aromatic ring may interfere with auxin receptor interactions, whereas its placement on the chain in the target compound could allow for better conformational flexibility .

Key Data Table: Structural and Functional Comparison

Biologische Aktivität

2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid, commonly referred to as a chlorophenoxy compound, is a synthetic herbicide recognized for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is , characterized by a chlorophenyl moiety linked to a methoxypropanoic acid structure. Its structural attributes contribute to its herbicidal activity and interactions with biological systems.

The biological activity of this compound primarily involves its interaction with plant growth regulators, specifically auxins. It mimics the action of natural auxins, leading to uncontrolled growth in target plants, ultimately resulting in their death. This mechanism is crucial for its efficacy as a herbicide.

Biological Activity Overview

-

Herbicidal Activity :

- The compound exhibits significant herbicidal properties against various broadleaf weeds and grasses.

- Its mode of action includes disrupting normal plant growth patterns by overstimulating growth processes.

-

Toxicological Effects :

- Studies indicate that exposure to chlorophenoxy herbicides, including this compound, may be associated with adverse health effects in humans and animals.

- Acute exposure can lead to symptoms such as nausea, vomiting, and respiratory issues, while chronic exposure raises concerns about potential carcinogenic effects .

- Environmental Impact :

Case Study 1: Toxicity Assessment in Rodents

A study assessed the toxicity of this compound in rats over a four-week period. The findings indicated:

- Dose-Dependent Effects : At higher doses (2000 ppm), significant changes in liver and kidney function were observed.

- Histopathological Changes : Microscopic examination revealed degeneration in renal tubules and liver damage .

Case Study 2: Epidemiological Studies on Human Health

Epidemiological studies have explored the association between chlorophenoxy herbicides and lymphohematopoietic cancers:

- Findings : While some studies suggested a potential link between exposure and increased cancer risk (e.g., non-Hodgkin lymphoma), others have failed to establish a definitive causal relationship .

- : The evidence remains inconclusive, necessitating further research into the long-term health impacts of these compounds.

Comparative Analysis with Similar Compounds

| Compound Name | Herbicidal Activity | Toxicity Level | Environmental Persistence |

|---|---|---|---|

| This compound | High | Moderate | High |

| MCPA (2-Methyl-4-chlorophenoxyacetic acid) | High | Moderate | Moderate |

| 2,4-D (2,4-Dichlorophenoxyacetic acid) | Very High | High | Very High |

Q & A

Basic: What synthetic methodologies are recommended for obtaining high enantiomeric purity of 2-(4-Chloro-2-methylphenoxy)-3-methoxypropanoic acid?

Answer:

To achieve high enantiomeric purity, chiral synthesis routes should prioritize enantioselective catalysis or resolution techniques. For example, the (2R)-enantiomer (mecoprop-P) is synthesized via asymmetric hydrogenation or enzymatic resolution, leveraging chiral auxiliaries or immobilized lipases . Key steps include:

- Use of chiral catalysts (e.g., Ru-BINAP complexes) for stereocontrol during phenoxypropanoic acid formation.

- Purification via preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

- Validation of enantiomeric excess (ee) using polarimetry or chiral GC/MS .

Basic: What analytical techniques are suitable for characterizing this compound and its impurities?

Answer:

Standardized analytical protocols include:

- HPLC-DAD/MS : For quantifying purity and identifying impurities (e.g., chlorinated byproducts) using C18 columns and gradient elution (acetonitrile/0.1% formic acid) .

- NMR (¹H/¹³C) : To confirm structural integrity, focusing on methoxy (δ 3.3–3.5 ppm) and phenoxy (δ 6.8–7.2 ppm) proton signals .

- FT-IR : Detection of carboxylic acid (1700–1725 cm⁻¹) and ether (1250 cm⁻¹) functional groups .

- Elemental Analysis : Verify C, H, Cl, and O content against theoretical values .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

Adhere to OSHA and NIOSH guidelines for toxic substances:

- PPE : Nitrile gloves, Tyvek® suits, and NIOSH-approved respirators with organic vapor cartridges .

- Ventilation : Use fume hoods for synthesis and local exhaust for powder handling to limit airborne exposure (<0.1 mg/m³) .

- Spill Management : Neutralize with alkaline solutions (e.g., 10% sodium bicarbonate) and collect using HEPA-filtered vacuums .

- Medical Surveillance : Regular kidney function tests and neurological exams for exposed personnel .

Advanced: How do enantiomeric differences (e.g., mecoprop-P vs. racemic mixtures) affect herbicidal activity and environmental persistence?

Answer:

The (2R)-enantiomer (mecoprop-P) exhibits 10–50× higher herbicidal activity due to preferential binding to auxin receptors in plants. However, racemic mixtures show slower degradation in soil (t₁/₂ = 14–30 days vs. 7–10 days for pure R-form), attributed to microbial selectivity . Methodological recommendations:

- Bioassays : Compare dose-response curves in Avena sativa coleoptile tests for enantiomer-specific efficacy.

- Soil Microcosms : Monitor degradation via LC-MS/MS under varying pH and microbial activity .

Advanced: How can researchers resolve contradictions in reported toxicity data across in vitro and in vivo models?

Answer:

Discrepancies often arise from metabolic activation differences. Mitigate by:

- In Vitro : Use primary hepatocyte cultures (rat/human) with CYP450 cofactors to assess metabolic pathways.

- In Vivo : Apply OECD Guideline 407 (28-day repeated dose toxicity) with controlled dosing (oral vs. dermal).

- Data Harmonization : Cross-validate using benchmark doses (BMD) and probabilistic risk assessment models .

Advanced: What in silico or in vitro models are optimal for predicting metabolic pathways and degradation products?

Answer:

- In Silico : Use OECD QSAR Toolbox or EPI Suite to predict Phase I metabolites (e.g., demethylation, hydroxylation) .

- In Vitro : Incubate with liver microsomes (human S9 fraction) and NADPH, followed by UPLC-QTOF analysis for metabolite profiling .

- Environmental Fate : Apply OECD 307 (soil degradation) to identify persistent intermediates like 4-chloro-2-methylphenol .

Advanced: How should researchers design experiments to address conflicting data on photodegradation rates in aquatic systems?

Answer:

Controlled variables include:

- Light Source : Simulate natural UV (290–400 nm) using xenon arc lamps.

- Water Matrix : Vary dissolved organic matter (DOM) and pH to assess hydrolysis vs. photolysis dominance.

- Analytics : Quantify degradation products (e.g., chlorinated quinones) via GC-ECD or HRMS .

Advanced: What strategies mitigate batch-to-batch variability in biological activity studies?

Answer:

- Quality Control : Enforce strict impurity thresholds (<0.5% chlorinated isomers) via orthogonal HPLC and NMR.

- Standardization : Use certified reference materials (CRMs) from accredited suppliers (e.g., NIST or ECHA) .

- Blind Testing : Replicate assays across independent labs with blinded samples to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.